

Lenvatinib Quantification: A Comparative Analysis of Accuracy and Precision with Lenvatinib-d4

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Compound of Interest

Compound Name: Lenvatinib-d4

Cat. No.: B12298835

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The accurate and precise quantification of the targeted anticancer drug Lenvatinib is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies, ensuring optimal dosing and patient safety. A sensitive, rapid, and cost-effective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing **Lenvatinib-d4** as an internal standard has demonstrated high accuracy and precision. This guide provides a comparative overview of this method with other validated analytical techniques for Lenvatinib quantification, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The use of a deuterated internal standard like **Lenvatinib-d4** is considered the gold standard in LC-MS/MS bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, Lenvatinib, ensuring similar behavior during sample preparation and ionization, thus effectively compensating for matrix effects and variations in instrument response.

Parameter	LC-MS/MS with Lenvatinib-d4[1][2]	LC-MS/MS with Propranolol IS	LC-MS/MS with Carfilzomib IS[3]	RP-HPLC with UV Detection[4][5]
Linearity Range	0.50–2000 ng/mL	9.6-200 ng/mL	10% to 200% of rat plasma concentration	30-150 µg/mL
Correlation Coefficient (R ²)	≥0.9968	>0.997	0.999	0.999
Lower Limit of Quantification (LLOQ)	0.50 ng/mL	9.6 ng/mL	Not specified	9.92 µg/mL
Intra-day Precision (CV%)	≤11.3%	<6.7%	Within USFDA guidelines	1.0%
Inter-day Precision (CV%)	≤11.3%	<6.7%	Within USFDA guidelines	Not specified
Intra-day Accuracy (%)	96.3 to 109.0%	95.8-108.3%	Within USFDA guidelines	Not specified
Inter-day Accuracy (%)	98.0 to 108%	95.8-108.3%	Within USFDA guidelines	Not specified
Recovery (%)	≥95.6%	66.8%	Within USFDA guidelines	100.4%

Table 1: Comparison of Validation Parameters for Different Lenvatinib Quantification Methods. This table summarizes the key performance characteristics of various analytical methods for Lenvatinib quantification, highlighting the superior sensitivity of the LC-MS/MS method using Lenvatinib-d4.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and comparing results.

LC-MS/MS Method with **Lenvatinib-d4** Internal Standard[1]

- Sample Preparation: Protein precipitation.
- Chromatographic Separation: Achieved on a Synergi Fusion RP C18 column. The total run time is 4 minutes.[1]
- Mobile Phase: A gradient of ultrapure water with 0.10% formic acid (v/v) (eluent A) and methanol/isopropanol (90:10, v/v) with 0.10% of formic acid (v/v) (eluent B). The gradient starts at 5% B, increases to 98% B in 1.50 minutes, is held for 1.15 minutes, and then returns to initial conditions.[1]
- Flow Rate: 0.60 mL/min.[1]
- Column Temperature: 50 °C.[1]
- Detection: Tandem mass spectrometry.

LC-MS/MS Method with Propranolol Internal Standard

- Sample Preparation: Protein precipitation with acetonitrile.
- Chromatographic Separation: Performed on a XTerra MS C18 column.
- Mobile Phase: A gradient starting with 0.1% formic acid in water, followed by an increasing percentage of acetonitrile.
- Flow Rate: 0.2 mL/min.
- Detection: Tandem mass spectrometry with positive ion electrospray ionization. The MS-MS ion transitions monitored were 427.602>371.000 for lenvatinib and 260.064>116.005 for the internal standard, propranolol.

RP-HPLC Method with UV Detection[4][5]

- Chromatographic Separation: Accomplished using a Thermosil C18 column (4.5×150 mm, 5.0 µm).[4]

- Mobile Phase: A mixture of methanol and water (65:35% v/v).[4]
- Flow Rate: 0.8 mL/min.[4]
- Detection: UV detection at a wavelength of 265 nm.[4]
- Retention Time: Approximately 4.35 minutes.[4]

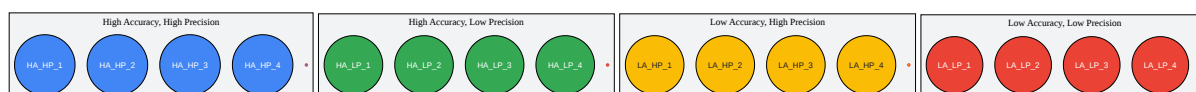
Visualizing the Workflow and Concepts

To better illustrate the processes and principles involved in Lenvatinib quantification, the following diagrams are provided.



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Caption: Experimental workflow for Lenvatinib quantification using LC-MS/MS.



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Caption: Conceptual diagram illustrating accuracy versus precision in analytical measurements.

In conclusion, the LC-MS/MS method for Lenvatinib quantification utilizing **Lenvatinib-d4** as an internal standard offers superior sensitivity and robustness, as evidenced by its low LLOQ and high recovery. While other methods provide viable alternatives, the use of a deuterated internal standard remains the preferred approach for achieving the highest levels of accuracy and precision in clinical and research settings.

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